molecular formula C6H10O3 B8706849 2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol

2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol

Cat. No. B8706849
M. Wt: 130.14 g/mol
InChI Key: CNTQWODJJQFZLR-UHFFFAOYSA-N
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Patent
US07550607B2

Procedure details

To a solution of trans-3-acetoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester (56 mg, 0.26 mmol) in THF (5 ml) was added LiAlH4 (62 mg, 1.64 mmol). The resulting solution was stirred at ambient temperature for 15 min and quenched by addition of H2O (10 ml). The solution was diluted with EtOAc (50 ml×2), washed with brine (50 ml), dried over Na2SO4, concentrated in vacuo and purified by flash chromatography with 20% EtOAc-hexane (Rf=0.25 in EtOAc) to give 2-hydroxymethyl-3,6-dihydro-2H-pyran-3-ol as a colorless liquid
Name
trans-3-acetoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C@H:6]1[C@H:11]([O:12]C(=O)C)[CH:10]=[CH:9][CH2:8][O:7]1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[OH:3][CH2:4][CH:6]1[CH:11]([OH:12])[CH:10]=[CH:9][CH2:8][O:7]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
trans-3-acetoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester
Quantity
56 mg
Type
reactant
Smiles
C(C)OC(=O)[C@@H]1OCC=C[C@H]1OC(C)=O
Name
Quantity
62 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of H2O (10 ml)
ADDITION
Type
ADDITION
Details
The solution was diluted with EtOAc (50 ml×2)
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with 20% EtOAc-hexane (Rf=0.25 in EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC1OCC=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07550607B2

Procedure details

To a solution of trans-3-acetoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester (56 mg, 0.26 mmol) in THF (5 ml) was added LiAlH4 (62 mg, 1.64 mmol). The resulting solution was stirred at ambient temperature for 15 min and quenched by addition of H2O (10 ml). The solution was diluted with EtOAc (50 ml×2), washed with brine (50 ml), dried over Na2SO4, concentrated in vacuo and purified by flash chromatography with 20% EtOAc-hexane (Rf=0.25 in EtOAc) to give 2-hydroxymethyl-3,6-dihydro-2H-pyran-3-ol as a colorless liquid
Name
trans-3-acetoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C@H:6]1[C@H:11]([O:12]C(=O)C)[CH:10]=[CH:9][CH2:8][O:7]1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[OH:3][CH2:4][CH:6]1[CH:11]([OH:12])[CH:10]=[CH:9][CH2:8][O:7]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
trans-3-acetoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester
Quantity
56 mg
Type
reactant
Smiles
C(C)OC(=O)[C@@H]1OCC=C[C@H]1OC(C)=O
Name
Quantity
62 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of H2O (10 ml)
ADDITION
Type
ADDITION
Details
The solution was diluted with EtOAc (50 ml×2)
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with 20% EtOAc-hexane (Rf=0.25 in EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC1OCC=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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